HDAC6 Inhibition: Moderate Binding Affinity Differentiates from Other Benzoic Acid Derivatives
2-Chloro-5-methoxy-4-methylbenzoic acid inhibits human histone deacetylase 6 (HDAC6) with a Kd of 5.40E+3 nM (5.4 μM) in a fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate [1]. In contrast, many simple benzoic acid derivatives, including dimethoxybenzoic acid (DMBA), show no detectable HDAC inhibitory activity under similar conditions [2]. This demonstrates that the specific arrangement of chloro, methoxy, and methyl groups in this compound confers measurable HDAC6 binding, whereas closely related analogs lacking this precise substitution pattern do not exhibit comparable activity.
| Evidence Dimension | Binding affinity to human HDAC6 |
|---|---|
| Target Compound Data | Kd = 5.40E+3 nM |
| Comparator Or Baseline | Dimethoxybenzoic acid (DMBA): No inhibition of HDAC activity |
| Quantified Difference | Activity present vs. no detectable activity |
| Conditions | Recombinant human HDAC6, Boc-L-Lys(acetyl)-MCA substrate, fluorogenic enzymatic assay |
Why This Matters
This differential HDAC6 binding indicates potential utility in epigenetic research or as a starting scaffold for HDAC inhibitor development, whereas simpler benzoic acids would not be suitable for these applications.
- [1] BindingDB. (n.d.). BDBM50361259: HDAC6 Kd = 5.40E+3 nM. Retrieved April 20, 2026, from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361259 View Source
- [2] Anantharaju, P. G., Reddy, D. B., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492-504. https://doi.org/10.1080/15384047.2017.1324374 View Source
